molecular formula C10H13FN2O3S B3606524 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B3606524
M. Wt: 260.29 g/mol
InChI Key: CERCRJJKHBQLAX-UHFFFAOYSA-N
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Description

Its molecular formula is C16H18FN3O3S, and it has a molecular weight of 351.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves the reaction of ethylamine with 4-fluorobenzenesulfonyl chloride, followed by the addition of glycinamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has shown potential in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral properties, particularly against RNA viruses such as coronaviruses and influenza viruses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide exerts its effects by inhibiting the replication of RNA viruses. It targets the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. The compound is a prodrug, converted into its active form inside infected cells. Once inside the cell, it is transformed into an analog of cytidine triphosphate (CTP), which is incorporated into the viral RNA during replication, disrupting its normal function and inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
  • N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
  • N~2~-Ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(morpholin-4-ium-4-yl)propyl]glycinamide

Uniqueness

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is unique due to its broad-spectrum antiviral activity and low toxicity in preclinical studies. It has shown efficacy against a wide range of RNA viruses, making it a promising candidate for the treatment of viral infections.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-2-13(7-10(12)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERCRJJKHBQLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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